molecular formula C16H19O3P B14633899 Diphenyl (2-methylpropyl)phosphonate CAS No. 53235-71-5

Diphenyl (2-methylpropyl)phosphonate

Cat. No.: B14633899
CAS No.: 53235-71-5
M. Wt: 290.29 g/mol
InChI Key: IKZDQUQZLWJOPL-UHFFFAOYSA-N
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Description

Diphenyl (2-methylpropyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to two phenyl groups and a 2-methylpropyl group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate .

Industrial Production Methods: Industrial production of diphenyl (2-methylpropyl)phosphonate often employs large-scale Arbuzov reactions under controlled conditions to ensure high yield and purity. The use of catalysts such as palladium or copper can enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: Diphenyl (2-methylpropyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of diphenyl (2-methylpropyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

  • Diphenylphosphite
  • Diethylphosphonate
  • Dimethylphosphonate

Comparison: Diphenyl (2-methylpropyl)phosphonate is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other phosphonates. Its 2-methylpropyl group provides steric hindrance, affecting its reactivity in substitution reactions. Additionally, the presence of phenyl groups enhances its ability to participate in π-π interactions, making it a valuable ligand in coordination chemistry .

Properties

CAS No.

53235-71-5

Molecular Formula

C16H19O3P

Molecular Weight

290.29 g/mol

IUPAC Name

[2-methylpropyl(phenoxy)phosphoryl]oxybenzene

InChI

InChI=1S/C16H19O3P/c1-14(2)13-20(17,18-15-9-5-3-6-10-15)19-16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3

InChI Key

IKZDQUQZLWJOPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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